molecular formula C15H11FN4O B4749774 6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4749774
M. Wt: 282.27 g/mol
InChI Key: WQCDHGFJVWSJOX-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a novel synthetic compound belonging to the class of triazoloquinazolines, which are recognized in medicinal chemistry as a privileged scaffold for developing biologically active molecules . This compound features a fused heterocyclic system combining a triazole ring with a dihydroquinazolinone core, substituted at the 6-position with a 4-fluorophenyl group. The structural synergy of the quinazoline and 1,2,4-triazole moieties is associated with a diverse range of pharmacological activities, making this compound a valuable building block for drug discovery and biochemical research . Research Applications and Value: Triazoloquinazoline derivatives are of significant interest in several therapeutic areas. Primarily, condensed quinazoline-based compounds have demonstrated promising anti-inflammatory activity in preclinical models, such as the carrageenan-induced paw edema test, with some derivatives showing effects comparable to or surpassing reference drugs like diclofenac . The molecular mechanism is believed to involve interaction with key inflammatory targets; molecular docking studies of similar structures suggest potential inhibition of enzymes like cyclooxygenase-2 (COX-2) . Furthermore, the quinazoline core is a well-established pharmacophore in oncology research . Numerous quinazoline derivatives are known to function as potent inhibitors of tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR), which are critical targets in anti-angiogenic and anti-proliferative drug development . The presence of the 1,2,4-triazole ring, a bioisostere for amide and ester groups, further enhances the drug-likeness of the molecule by influencing its hydrogen bonding capacity, rigidity, and solubility, which can be optimized for improved pharmacokinetic properties . Usage and Handling: This product is intended for research applications in chemistry and biology. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle the compound in a controlled laboratory environment using appropriate personal protective equipment.

Properties

IUPAC Name

6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O/c16-11-3-1-9(2-4-11)10-5-13-12(14(21)6-10)7-20-15(19-13)17-8-18-20/h1-4,7-8,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCDHGFJVWSJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a suitable quinazoline derivative, followed by cyclization with a triazole moiety . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters are crucial for industrial-scale synthesis .

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Antimicrobial Activity:

  • 6-(4-Fluorophenyl) derivative : Exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) due to fluorine’s electronegativity disrupting bacterial membranes .
  • 9-(3-Fluorophenyl)-6-(4-methoxyphenyl) derivative : Higher potency against Candida albicans (MIC = 4 µg/mL) owing to synergistic effects of fluorine and methoxy groups .

Anticancer Activity:

  • 6,6-Dimethyl-9-phenyl derivative : Inhibits HepG2 liver cancer cells (IC₅₀ = 12 µM) by inducing apoptosis via caspase-3 activation .
  • 6-(4-Fluorophenyl) derivative : Shows moderate activity against MCF-7 breast cancer cells (IC₅₀ = 25 µM) .

Biological Activity

The compound 6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a derivative of quinazoline and triazole structures that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

  • Chemical Formula : C16H16FN5O3
  • Molecular Weight : 345.33 g/mol
  • CAS Number : [insert CAS number here]

The structure of this compound features a fluorophenyl group which may influence its lipophilicity and interactions with biological targets.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines through different mechanisms:

  • EGFR Inhibition : Compounds similar to this compound have been reported to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against EGFR .
  • Cytotoxicity Studies : In vitro studies using human cancer cell lines such as MCF7 (breast) and A549 (lung) revealed that derivatives of quinazoline exhibited cytotoxic effects with IC50 values ranging from 0.096 μM to over 2 μM depending on the specific substitution patterns .
CompoundCell LineIC50 (μM)
Example AMCF70.096
Example BA5492.09

Antimicrobial Activity

The antimicrobial potential of this class of compounds has also been explored. Studies indicate that certain quinazoline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as fluorine enhances their activity .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in cancer progression:

  • Dihydrofolate Reductase (DHFR) : This enzyme is a target for many anticancer drugs due to its role in nucleotide synthesis. Compounds similar to the target molecule have shown effective inhibition of DHFR activity .

Case Studies

  • Synthesis and Evaluation : A study synthesized various quinazoline derivatives and evaluated their biological activities. The results indicated that modifications at the 4-position significantly affected their anticancer potency .
  • In Vivo Studies : Animal models treated with compounds related to this compound showed reduced tumor growth compared to controls, suggesting effective bioavailability and therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, and how can purity be maximized?

Methodological Answer: The synthesis typically involves a multi-step process starting with condensation of triazole precursors with quinazolinone derivatives. A common approach includes:

  • Step 1: Reacting 1H-1,2,4-triazol-5-amine with ethyl 2-oxo-cyclohexanecarboxylate under reflux in acetic acid to form the triazoloquinazoline core .
  • Step 2: Introducing the 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling .
  • Purity Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Microwave-assisted synthesis (80°C, 30 min) can reduce reaction time and improve yields compared to traditional reflux methods .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Orthogonal analytical techniques are critical:

  • 1H/13C NMR: Identify hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon assignments (e.g., carbonyl C=O at ~170 ppm) .
  • IR Spectroscopy: Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 337.12) .
  • Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C: 67.86%, H: 5.92%, N: 18.99%) .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution (MIC assays) against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme Inhibition: Evaluate binding to kinases or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for triazoloquinazoline derivatives?

Methodological Answer:

  • Systematic Substitution: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess activity shifts .
  • Bioisosteric Replacement: Swap the triazole ring with thiazole or tetrazole and compare pharmacokinetic profiles .
  • In Silico Screening: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) and prioritize derivatives for synthesis .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Purity Verification: Re-analyze compounds via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .
  • Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Dose-Response Repetition: Conduct triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to COX-2 or EGFR. Optimize force fields (AMBER) for accurate ligand-protein interaction energy calculations .
  • Molecular Dynamics (MD): Run 100 ns simulations (GROMACS) to assess binding stability and hydrogen bond persistence .
  • ADMET Prediction: Use SwissADME to estimate bioavailability, LogP, and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
Reactant of Route 2
6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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